molecular formula C10H22Cl2N2O B1379755 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride CAS No. 1609401-18-4

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride

Cat. No.: B1379755
CAS No.: 1609401-18-4
M. Wt: 257.2 g/mol
InChI Key: YICCWXYQXOFOED-UHFFFAOYSA-N
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Description

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is a chemical compound with the molecular formula C10H20N2O.2ClH. It is known for its unique spirocyclic structure, which includes a nitrogen and oxygen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing both nitrogen and oxygen atoms. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H21Cl2N2O
  • Molecular Weight : 236.20 g/mol
  • CAS Number : 1609401-18-4

Research indicates that compounds within the spirocyclic class, including this compound, may act as inhibitors of soluble epoxide hydrolase (sEH) enzyme. This mechanism is crucial for the modulation of lipid signaling pathways, which are implicated in various diseases, including chronic kidney disease and pain management .

Inhibition of Soluble Epoxide Hydrolase

A study highlighted that derivatives of the spirocyclic structure exhibit significant inhibition of sEH, which is associated with anti-inflammatory effects and improved renal function in animal models. For instance, a related compound demonstrated a reduction in serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered at a dosage of 30 mg/kg .

Pain Management

Further investigations into related spirocyclic compounds have shown dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists. These properties suggest potential applications in pain management therapies, where modulation of these receptors can lead to analgesic effects without the side effects commonly associated with traditional opioid medications .

Case Study 1: Chronic Kidney Disease

In an experimental model involving chronic kidney disease, the administration of a structurally similar compound led to significant improvements in renal parameters. The study reported that the compound not only inhibited sEH but also enhanced renal blood flow and reduced inflammation in kidney tissues .

Case Study 2: Pain Relief

Another study evaluated the analgesic properties of spirocyclic derivatives in pain models. The results indicated that these compounds could effectively reduce pain responses while exhibiting a favorable side effect profile compared to conventional opioids. This dual action mechanism positions them as promising candidates for further development in pain management therapies .

Data Summary Table

Property Value
Molecular FormulaC10H21Cl2N2O
Molecular Weight236.20 g/mol
CAS Number1609401-18-4
Primary ActivitysEH Inhibition
Potential ApplicationsChronic Kidney Disease, Pain Management

Properties

IUPAC Name

9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.2ClH/c1-12-5-3-10(4-6-12)8-9(11)2-7-13-10;;/h9H,2-8,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICCWXYQXOFOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(CCO2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride
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9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride
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9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride
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9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride
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9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride
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9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride

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